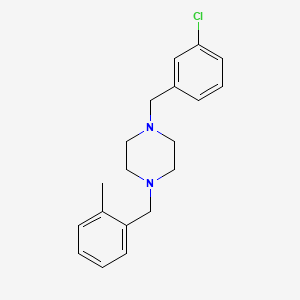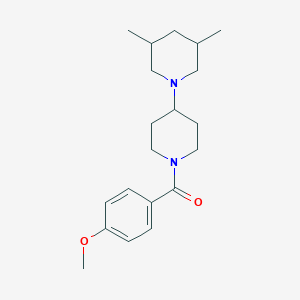![molecular formula C18H20BrClN2 B10884059 1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10884059.png)
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups, one substituted with a bromine atom and the other with a chlorine atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine typically involves the reaction of 1-benzylpiperazine with 4-bromobenzyl chloride and 2-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzyl groups can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or aldehydes.
Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted piperazines with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Benzyl alcohols or aldehydes.
Reduction: Toluene derivatives.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorobenzyl)-4-(2-bromobenzyl)piperazine: Similar structure but with reversed positions of bromine and chlorine atoms.
1-(4-methylbenzyl)-4-(2-chlorobenzyl)piperazine: Contains a methyl group instead of a bromine atom.
1-(4-bromobenzyl)-4-(2-methylbenzyl)piperazine: Contains a methyl group instead of a chlorine atom.
Uniqueness
1-(4-bromobenzyl)-4-(2-chlorobenzyl)piperazine is unique due to the specific combination of bromine and chlorine substituents on the benzyl groups. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C18H20BrClN2 |
|---|---|
Poids moléculaire |
379.7 g/mol |
Nom IUPAC |
1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Clé InChI |
NHUZATBMEAQUNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{2-bromo-6-methoxy-4-[(Z)-{(2E)-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}acetonitrile](/img/structure/B10884003.png)
![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)

![2-{2-chloro-6-ethoxy-4-[(E)-(hydroxyimino)methyl]phenoxy}acetohydrazide](/img/structure/B10884038.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-phenylcyclohexanamine](/img/structure/B10884044.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
![2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10884049.png)
![N'-{(3E)-1-[(dibutylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10884053.png)
methanone](/img/structure/B10884064.png)

